molecular formula C14H12ClN3 B8223808 3-(2-Chloro-5-ethylpyrimidin-4-yl)-1H-indole

3-(2-Chloro-5-ethylpyrimidin-4-yl)-1H-indole

Cat. No.: B8223808
M. Wt: 257.72 g/mol
InChI Key: CUWOJGMCKFUCCJ-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-ethylpyrimidin-4-yl)-1H-indole is a heterocyclic compound that combines an indole ring with a pyrimidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both indole and pyrimidine moieties in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-ethylpyrimidin-4-yl)-1H-indole typically involves the following steps:

  • Formation of the Pyrimidine Ring: : The pyrimidine ring can be synthesized by reacting 2-chloro-5-ethylpyrimidine with appropriate reagents. For instance, 2,4-dichloro-5-methylpyrimidine can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .

  • Formation of the Indole Ring: : The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

  • Coupling of Pyrimidine and Indole Rings: : The final step involves coupling the pyrimidine and indole rings. This can be achieved through a nucleophilic substitution reaction where the indole nitrogen attacks the electrophilic carbon of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-ethylpyrimidin-4-yl)-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines (e.g., piperidine) and thiols (e.g., thiophenol).

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.

    Medicine: Its unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-ethylpyrimidin-4-yl)-1H-indole would depend on its specific application. For instance, if it exhibits antimicrobial activity, it may inhibit the synthesis of bacterial cell walls or interfere with bacterial DNA replication. If it exhibits anticancer activity, it may induce apoptosis in cancer cells or inhibit the activity of specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-ethylpyrimidine: A simpler pyrimidine derivative that lacks the indole ring.

    1H-Indole: A simpler indole derivative that lacks the pyrimidine ring.

    2-Chloro-5-methyl-4-piperidin-1-yl-pyrimidine: A pyrimidine derivative with a piperidine substituent instead of an indole ring.

Uniqueness

3-(2-Chloro-5-ethylpyrimidin-4-yl)-1H-indole is unique due to the presence of both indole and pyrimidine rings in its structure. This combination may result in unique chemical and biological properties that are not observed in simpler derivatives. For instance, the indole ring may enhance the compound’s ability to interact with biological targets, while the pyrimidine ring may contribute to its stability and reactivity.

Properties

IUPAC Name

3-(2-chloro-5-ethylpyrimidin-4-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3/c1-2-9-7-17-14(15)18-13(9)11-8-16-12-6-4-3-5-10(11)12/h3-8,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWOJGMCKFUCCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1C2=CNC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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